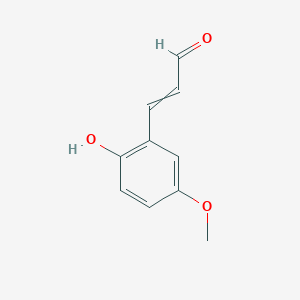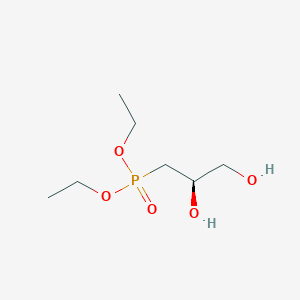
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one is a chlorinated derivative of fluorenone, characterized by the presence of eight chlorine atoms attached to the fluorenone structure. This compound is known for its high stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one typically involves the chlorination of fluorenone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the fluorenone molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor system to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction can produce partially dechlorinated fluorenones.
Applications De Recherche Scientifique
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6,7,8-Octachlorodibenzo-p-dioxin: Another highly chlorinated compound with similar stability and chemical properties.
9,9’-Bifluorenylidene: A related fluorenone derivative with different substitution patterns.
Chlordane: A chlorinated hydrocarbon with similar chemical reactivity.
Uniqueness
1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high stability and reactivity make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
33240-71-0 |
|---|---|
Formule moléculaire |
C13Cl8O |
Poids moléculaire |
455.7 g/mol |
Nom IUPAC |
1,2,3,4,5,6,7,8-octachlorofluoren-9-one |
InChI |
InChI=1S/C13Cl8O/c14-5-1-2-4(8(17)12(21)10(19)6(2)15)13(22)3(1)7(16)11(20)9(5)18 |
Clé InChI |
IIMAPAXBHNQODE-UHFFFAOYSA-N |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C3=C2C(=C(C(=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)

![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
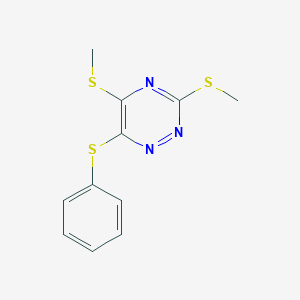
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
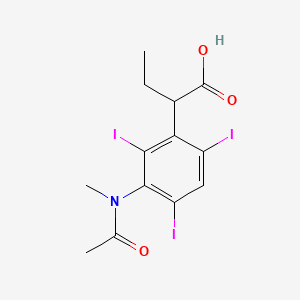
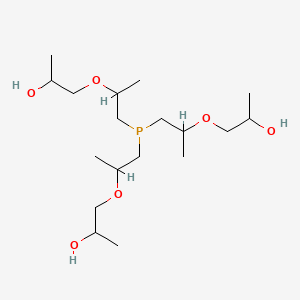
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)

